Cas no 41745-47-5 (L-Glutamyl-L-proline)
L-Glutamyl-L-proline Chemical and Physical Properties
Names and Identifiers
-
- L-Proline, L-a-glutamyl-
- L-α-Glutamyl-L-proline
- SCHEMBL10779357
- CHEMBL2372590
- DTXSID701314489
- L-Glutamyl-L-Proline
- EP dipeptide
- E-P
- Glu-Pro
- glutamylproline
- Glutamate Proline dipeptide
- L-Glu-L-Pro
- Glutamyl-Proline
- (2S)-1-[(2S)-2-AMINO-4-CARBOXYBUTANOYL]PYRROLIDINE-2-CARBOXYLIC ACID
- E-P Dipeptide
- CHEBI:73508
- Q27140588
- Glutamate-Proline dipeptide
- L-Proline, L-alpha-glutamyl-
- 41745-47-5
- L-alpha-glutamyl-L-proline
- L-Glutamyl-L-proline
-
- Inchi: 1S/C10H16N2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7H,1-5,11H2,(H,13,14)(H,16,17)/t6-,7-/m0/s1
- InChI Key: YBTCBQBIJKGSJP-BQBZGAKWSA-N
- SMILES: C(O)(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(O)=O)N
Computed Properties
- Exact Mass: 244.10592162g/mol
- Monoisotopic Mass: 244.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.6
- Topological Polar Surface Area: 121Ų
Experimental Properties
- LogP: -3.73
L-Glutamyl-L-proline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G102145-50mg |
L-Glutamyl-L-proline |
41745-47-5 | 50mg |
$190.00 | 2023-05-18 | ||
| TRC | G102145-250mg |
L-Glutamyl-L-proline |
41745-47-5 | 250mg |
$873.00 | 2023-05-18 | ||
| TRC | G102145-500mg |
L-Glutamyl-L-proline |
41745-47-5 | 500mg |
$1499.00 | 2023-05-18 | ||
| TRC | G102145-750mg |
L-Glutamyl-L-proline |
41745-47-5 | 750mg |
$ 1800.00 | 2023-09-07 |
L-Glutamyl-L-proline Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on L-Glutamyl-L-proline
Comprehensive Overview of L-Glutamyl-L-proline (CAS No. 41745-47-5): Properties, Applications, and Health Benefits
L-Glutamyl-L-proline (CAS No. 41745-47-5) is a naturally occurring dipeptide composed of L-glutamic acid and L-proline. This unique compound has garnered significant attention in recent years due to its potential health benefits, particularly in skincare, nutraceuticals, and metabolic health. As consumers increasingly seek science-backed ingredients for wellness and anti-aging, L-Glutamyl-L-proline has emerged as a promising bioactive peptide with multifaceted applications.
The molecular structure of L-Glutamyl-L-proline features an amide bond linking the carboxyl group of L-glutamate to the amino group of L-proline. This configuration contributes to its stability and bioavailability, making it an attractive candidate for oral supplements and topical formulations. Recent studies suggest this dipeptide may play a role in collagen synthesis, making it particularly relevant to the growing anti-aging skincare market where consumers actively search for "collagen-boosting peptides" and "natural alternatives to retinoids."
In the nutraceutical sector, L-Glutamyl-L-proline is being investigated for its potential to support gut health and metabolic function - two of the most searched health topics in 2023. Preliminary research indicates it may influence the gut-brain axis, which aligns with current consumer interest in "psychobiotics" and "mind-gut connection" supplements. The compound's presence in certain fermented foods also positions it well within the popular "functional foods" trend.
From a biochemical perspective, L-Glutamyl-L-proline demonstrates interesting properties that differentiate it from its individual amino acid components. The peptide bond appears to enhance certain biological activities compared to free L-glutamate or L-proline alone. This synergistic effect is particularly relevant for formulators looking to develop next-generation cosmeceuticals and nutraceuticals with enhanced efficacy.
The safety profile of L-Glutamyl-L-proline makes it suitable for various consumer applications. Unlike some synthetic peptides, this naturally-derived compound has shown excellent tolerability in clinical studies. This safety aspect is increasingly important to today's health-conscious consumers who frequently search for "clean label ingredients" and "evidence-based supplements." Regulatory status varies by region, but generally, L-Glutamyl-L-proline is approved for use in dietary supplements and cosmetic products in major markets.
Manufacturing processes for L-Glutamyl-L-proline typically involve enzymatic synthesis or fermentation methods, reflecting the industry's shift toward sustainable production technologies. The choice of production method can influence the compound's purity and isomeric composition, which are critical quality parameters for pharmaceutical-grade material. These technical considerations are increasingly important to B2B buyers searching for "high-purity bioactive peptides" and "GMP-certified peptide suppliers."
Looking ahead, research into L-Glutamyl-L-proline continues to expand, with new potential applications emerging in areas like sports nutrition and cognitive health. The compound's ability to potentially modulate oxidative stress responses positions it well within the growing market for "mitochondrial support" supplements. As the scientific understanding of this dipeptide deepens, we can expect to see more innovative formulations incorporating L-Glutamyl-L-proline across multiple health and wellness categories.
For researchers and product developers, several key questions about L-Glutamyl-L-proline remain active areas of investigation. These include optimal dosage forms, bioavailability enhancement strategies, and potential synergistic combinations with other bioactive compounds. Addressing these questions will help unlock the full potential of this interesting dipeptide in meeting consumer demand for effective, science-backed wellness solutions.
41745-47-5 (L-Glutamyl-L-proline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)